3-(benzylsulfonyl)-N-(5-chloro-2-methoxyphenyl)propanamide
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Overview
Description
N-(5-Chloro-2-methoxyphenyl)-3-phenylmethanesulfonylpropanamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antiviral properties
Preparation Methods
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-phenylmethanesulfonylpropanamide typically involves the coupling of 5-chloro-2-methoxyaniline with aryl sulfonyl chlorides in a basic aqueous medium . The reaction conditions often include room temperature stirring and the use of electrophiles to achieve the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(5-Chloro-2-methoxyphenyl)-3-phenylmethanesulfonylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N-(5-Chloro-2-methoxyphenyl)-3-phenylmethanesulfonylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-phenylmethanesulfonylpropanamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as lipoxygenase, which plays a role in inflammatory processes . The compound’s effects are mediated through its binding to the active sites of these enzymes, thereby blocking their activity and reducing inflammation.
Comparison with Similar Compounds
N-(5-Chloro-2-methoxyphenyl)-3-phenylmethanesulfonylpropanamide can be compared with other similar compounds, such as:
N-(5-Chloro-2-methoxyphenyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide: This compound also exhibits antimicrobial and anti-inflammatory properties.
N-(5-Chloro-2-hydroxy-phenyl)-acetamide:
N-(5-Chloro-2-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide: This compound has gained attention for its potential therapeutic and environmental applications.
N-(5-Chloro-2-methoxyphenyl)-3-phenylmethanesulfonylpropanamide stands out due to its unique combination of chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H18ClNO4S |
---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
3-benzylsulfonyl-N-(5-chloro-2-methoxyphenyl)propanamide |
InChI |
InChI=1S/C17H18ClNO4S/c1-23-16-8-7-14(18)11-15(16)19-17(20)9-10-24(21,22)12-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H,19,20) |
InChI Key |
YDZYEXVFIGZLBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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